molecular formula C20H21N3O3S B6765920 N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide

N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide

Cat. No.: B6765920
M. Wt: 383.5 g/mol
InChI Key: WVTIWZPSXLOVMJ-UHFFFAOYSA-N
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Description

N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[62102,7]undeca-2,4,6-triene-11-carboxamide is a complex organic compound with a unique structure that combines elements of indole and tricyclic systems

Properties

IUPAC Name

N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-27(25,26)22-12-11-15-16(7-4-8-17(15)22)21-20(24)23-18-9-10-19(23)14-6-3-2-5-13(14)18/h2-8,18-19H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTIWZPSXLOVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C=CC=C21)NC(=O)N3C4CCC3C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the methylsulfonyl group: This step involves the sulfonylation of the indole derivative using a sulfonyl chloride in the presence of a base.

    Construction of the tricyclic system: This can be accomplished through a series of cyclization reactions, often involving intramolecular Diels-Alder reactions or other cycloaddition processes.

    Coupling of the indole and tricyclic systems: The final step involves the formation of the carboxamide linkage, typically through an amide coupling reaction using reagents like carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The tricyclic system can be reduced under hydrogenation conditions to yield saturated analogs.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

Scientific Research Applications

N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical or thermal properties.

Mechanism of Action

The mechanism of action of N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[6.2.1.02,7]undeca-4-ene: A structurally related compound used in polymer chemistry.

    Indole derivatives: Compounds like indomethacin and tryptophan, which share the indole moiety.

Uniqueness

N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide is unique due to its combination of indole and tricyclic systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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